(5-Chloro-2,3-dimethoxyphenyl)methanol
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Overview
Description
(5-Chloro-2,3-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11ClO3. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dimethoxyphenyl)methanol typically involves the chlorination of 2,3-dimethoxybenzyl alcohol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the phenyl ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which facilitate the chlorination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.
Major Products Formed
Oxidation: Formation of 5-chloro-2,3-dimethoxybenzaldehyde or 5-chloro-2,3-dimethoxybenzoic acid.
Reduction: Formation of 5-chloro-2,3-dimethoxyphenol.
Substitution: Formation of 5-amino-2,3-dimethoxyphenyl)methanol or 5-nitro-2,3-dimethoxyphenyl)methanol.
Scientific Research Applications
(5-Chloro-2,3-dimethoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating certain enzymes or receptors, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2,3-dimethoxybenzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.
(5-Chloro-2,3-dimethoxybenzoic acid): Similar structure but with a carboxylic acid group instead of a methanol group.
(5-Chloro-2,3-dimethoxyphenol): Similar structure but with a hydroxy group instead of a methanol group.
Uniqueness
(5-Chloro-2,3-dimethoxyphenyl)methanol is unique due to the presence of both chloro and methoxy groups on the phenyl ring, along with a methanol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-2,3-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONBQQWMSUSTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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